molecular formula C10H8N2O3 B1629074 4-Hydroxy-6-methyl-3-nitroquinoline CAS No. 256923-67-8

4-Hydroxy-6-methyl-3-nitroquinoline

Cat. No.: B1629074
CAS No.: 256923-67-8
M. Wt: 204.18 g/mol
InChI Key: NCNUUSLPQHSVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of 4-Hydroxy-6-methyl-3-nitroquinoline is situated at the intersection of several key areas of contemporary chemical biology research. Its structural complexity, combining the privileged quinoline (B57606) scaffold with a reactive nitro group and functional hydroxyl and methyl substituents, presents a unique profile for investigation. The following sections will provide a comprehensive overview of the foundational concepts that underscore the scientific interest in this particular molecule.

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in medicinal chemistry. nih.govnih.govnih.gov This assertion is supported by the presence of the quinoline nucleus in a wide array of natural products, synthetic drugs, and molecules of biological interest. nih.govgoogle.com The versatility of the quinoline ring system allows for functionalization at various positions, leading to a diverse range of pharmacological activities. nih.gov

Historically, the significance of quinoline derivatives was cemented by the discovery of quinine, an antimalarial drug isolated from the bark of the Cinchona tree. This discovery paved the way for the development of a plethora of synthetic antimalarial drugs, such as chloroquine (B1663885) and mefloquine, which feature the quinoline core. google.com Beyond its antimalarial applications, the quinoline scaffold is integral to drugs with a broad spectrum of therapeutic uses, including antibacterial (e.g., ciprofloxacin), anticancer, antifungal, antiviral, anti-inflammatory, and antihypertensive agents. google.comrsc.orgnih.gov

The ability of the quinoline structure to interact with various biological targets, including enzymes and receptors, is a key factor in its success as a pharmacophore. nih.govnih.gov Its aromatic nature and the presence of a nitrogen atom allow for a range of intermolecular interactions, such as hydrogen bonding, pi-pi stacking, and metal chelation, which are crucial for molecular recognition and binding to biological macromolecules. nih.gov The continued exploration of quinoline derivatives remains a vibrant area of research, with scientists continuously seeking to synthesize novel analogs with enhanced efficacy and reduced side effects. nih.gov

The introduction of a nitro (NO₂) group to the quinoline scaffold gives rise to the class of compounds known as nitroquinolines, which have demonstrated significant and often potent biological activities. The nitro group is a strong electron-withdrawing group, and its position on the quinoline ring can profoundly influence the molecule's electronic properties, reactivity, and biological function. researchgate.net

Nitroquinoline derivatives have been the subject of considerable research in drug discovery, particularly in the fields of oncology and infectious diseases. researchgate.netnih.gov For instance, certain nitroquinolines have been identified as having potent mutagenic and carcinogenic properties, which has led to their use as research tools to study DNA damage and repair mechanisms. acs.org Conversely, the cytotoxic potential of other nitroquinoline derivatives has been harnessed for the development of anticancer agents. nih.govscienceopen.com These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation, such as epidermal growth factor receptor (EGFR). nih.gov

In the realm of infectious diseases, nitroquinolines have shown promise as antimicrobial agents. Nitroxoline (8-hydroxy-5-nitroquinoline), for example, is an established antimicrobial compound used in the treatment of urinary tract infections. scienceopen.com The antimicrobial activity of nitro compounds is often attributed to their ability to undergo redox reactions within microbial cells, leading to the generation of reactive nitrogen species that can cause cellular damage. researchgate.net The diverse biological profile of nitroquinolines underscores their importance as a distinct and valuable class of compounds in the ongoing quest for new therapeutic agents. nih.gov

The specific compound, 4-Hydroxy-6-methyl-3-nitroquinoline, emerges as a molecule of significant interest due to the convergence of the structural features discussed above. The rationale for its comprehensive investigation is multifold and is rooted in the established biological activities of related compounds.

Firstly, the 4-hydroxy-2-quinolone core, a tautomeric form of 4-hydroxyquinoline (B1666331), is a known pharmacophore. Research into 4-hydroxy-3-nitro-2-quinolones has revealed their potential as inhibitors of allergic reactions. This suggests that the 4-hydroxyquinoline scaffold itself is a promising starting point for the development of biologically active compounds.

Secondly, the presence and position of the methyl and nitro groups are critical. The methyl group at the 6-position can influence the molecule's lipophilicity and metabolic stability, while the nitro group at the 3-position is a key modulator of its electronic properties and potential for biological activity. Studies on other substituted nitroquinolines have demonstrated that the nature and position of substituents can dramatically alter their antimicrobial and anticancer effects. nih.gov

Furthermore, compounds with a similar substitution pattern, such as 4-hydroxy-3-methyl-2-alkenylquinoline, have been shown to possess antibiofilm properties, highlighting the potential of this substitution pattern in combating bacterial resistance. nih.gov The synthesis of 4-Hydroxy-6-methyl-3-nitroquinoline and its derivatives can also serve as a platform for creating more complex heterocyclic systems with novel therapeutic applications. For example, it has been used as a precursor in the synthesis of pyrano[3,2-c]quinoline derivatives. nih.gov

The exploration of 4-Hydroxy-6-methyl-3-nitroquinoline is therefore driven by the hypothesis that the unique combination of its structural motifs will yield novel biological activities or provide a valuable chemical intermediate for the synthesis of new therapeutic agents. The following table summarizes the reported biological activities of structurally related compounds, providing a basis for the potential areas of investigation for 4-Hydroxy-6-methyl-3-nitroquinoline.

Compound ClassReported Biological ActivityReference
4-Hydroxy-3-nitro-2-quinolonesInhibitors of allergic reactions
NitroquinolinesAnticancer, Antimicrobial nih.gov
4-Hydroxy-2-quinolone analogsAntifungal, Antibacterial nih.gov
4-Hydroxy-3-methyl-2-alkenylquinolineAntibiofilm nih.gov

Properties

IUPAC Name

6-methyl-3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-2-3-8-7(4-6)10(13)9(5-11-8)12(14)15/h2-5H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNUUSLPQHSVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627326
Record name 6-Methyl-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256923-67-8
Record name 6-Methyl-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Hydroxy 6 Methyl 3 Nitroquinoline and Analogous Systems

Direct Nitration Strategies

Direct nitration of a pre-formed quinoline (B57606) ring system is a common approach to introduce a nitro group. The regioselectivity and efficiency of this transformation are highly dependent on the reaction conditions and the nature of the starting material.

Nitration of 4-Hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione Precursors

A key precursor for the synthesis of 4-hydroxy-6-methyl-3-nitroquinoline is 4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. The synthesis of this precursor has been reported in the literature. nih.gov The nitration of this pyranoquinoline derivative serves as a crucial step to introduce the nitro group at the desired C3-position of the quinoline core. This approach is advantageous as the pyrano[3,2-c]quinoline system can be readily synthesized and subsequently modified. The reaction of 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione with various nucleophiles can lead to ring-opening and recyclization, providing access to a diverse range of substituted quinoline derivatives. nih.govresearchgate.net

Catalyzed Nitration Protocols (e.g., Sodium Nitrite (B80452) Catalysis)

Modern synthetic methods often employ catalytic systems to achieve nitration under milder conditions with improved selectivity. Copper-catalyzed nitration of quinolines using sodium nitrite as the nitro source has been reported as a mild, rapid, and efficient method. rsc.orgrsc.orgresearchgate.net This approach avoids the use of harsh acidic conditions and toxic nitrating agents. rsc.orgrsc.org The reaction proceeds via a C-H activation mechanism and has been successfully applied to the nitration of 8-aminoquinolines at the C5 or C7 position. rsc.orgrsc.orgresearchgate.net While not directly demonstrated for 4-hydroxy-6-methylquinoline, this methodology presents a promising avenue for the regioselective nitration of substituted quinolines.

Catalyst SystemNitro SourceSubstrate ScopeKey Features
Copper(II) nitrate (B79036)Sodium nitrite8-AminoquinolinesMild conditions, rapid reaction, high regioselectivity. rsc.orgrsc.org
Cobalt nitrate hexahydratetert-Butyl nitrite3-Substituted indolesSite-selective C-N bond formation. sci-hub.se
Zinc catalysttert-Butyl nitriteQuinolinesDirect synthesis of nitroquinolines. sci-hub.se

Traditional Nitration with Strong Acids (e.g., HNO₃/H₂SO₄)

The classic method for nitration involves the use of a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). quora.comchegg.comnoaa.gov This strong acid mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. quora.com The treatment of quinoline with mixed acid affords a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. chegg.com The regioselectivity of the nitration is influenced by the substitution pattern on the quinoline ring. For instance, the nitration of 8-hydroxyquinoline (B1678124) with dilute nitric acid can yield 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline has been achieved through a three-step process that includes a nitration step. researchgate.net

Multi-Component Reactions for Quinoline Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like quinolines in a single step from three or more starting materials. The Doebner reaction is a classic MCR for the synthesis of quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov While not directly yielding the target molecule, MCRs provide a powerful tool for the rapid construction of diverse quinoline scaffolds, which can then be further functionalized. nih.govnih.govmdpi.com For example, a three-component reaction of anilines, aromatic aldehydes, and pyrazolones has been used to synthesize 1H-pyrazolo[3,4-b]quinolines. mdpi.com

Cyclization Approaches

Cyclization reactions are fundamental to the synthesis of the quinoline core. These methods typically involve the formation of one or more rings from an acyclic precursor. Reductive cyclization of 2'-nitrochalcones using formic acid as a carbon monoxide surrogate has been shown to be a viable strategy for the synthesis of 4-quinolones. mdpi.com This method, catalyzed by palladium, allows for the introduction of an aryl ring at the 2-position. mdpi.com Another approach involves the tandem condensation of a cyanoimidate with an amine followed by reductive cyclization in an iron-HCl system to afford N4-substituted 2,4-diaminoquinazolines, which are structurally related to quinolines. organic-chemistry.org Ruthenium-catalyzed tandem cyclization of 2-nitrobenzonitrile (B147312) and alcohols also provides a route to quinazolin-4(3H)-ones. rsc.org These cyclization strategies highlight the versatility of using nitro-substituted aromatics as precursors for building the quinoline ring system. nih.govyoutube.com

Palladium-Catalyzed Cross-Coupling in Nitroquinoline Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the modification of the quinoline scaffold. nih.govcapes.gov.br These reactions have found wide application in the synthesis of complex molecules and bioactive compounds. nih.gov For instance, palladium-catalyzed Suzuki-Miyaura coupling has been used to synthesize aryl-thiophene monomers, demonstrating the versatility of this method in coupling different aromatic systems. youtube.com The use of palladium catalysts with novel N-heterocyclic carbene (aNHC) ligands has shown promise in the cross-coupling of chloroarenes and nitroarenes, indicating the potential for direct functionalization of nitroquinolines. chemrxiv.orgresearchgate.net This suggests that a pre-synthesized nitroquinoline could be further elaborated using palladium-catalyzed cross-coupling reactions to introduce various substituents.

Optimization of Reaction Conditions for Yield and Regioselectivity

The yield and regioselectivity of the synthesis of 4-hydroxy-6-methyl-3-nitroquinoline and its analogous systems are critically dependent on the careful optimization of reaction conditions. Key parameters that are frequently manipulated to enhance the efficiency and selectivity of the synthesis include the choice of solvent, catalyst, temperature, and reaction time.

The synthesis of quinoline derivatives often involves cyclization and nitration steps, where regioselectivity is a significant challenge. For instance, in the nitration of tetrahydroquinoline, a systematic study revealed that the position of the nitro group could be controlled by the choice of protecting group on the nitrogen atom. researchgate.net This highlights the importance of substrate modification as a strategy to direct the regiochemical outcome of the reaction.

The choice of solvent and catalyst plays a pivotal role in the outcome of these reactions. For example, in the synthesis of certain 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-ones derived from a pyrano[3,2-c]quinoline system, the reaction of the starting material with various nucleophiles was carried out in butanol with triethylamine (B128534) (TEA) as a catalyst under reflux conditions. nih.gov The use of a high-boiling polar solvent like butanol and a basic catalyst such as TEA is common for promoting condensation and cyclization reactions in the synthesis of heterocyclic compounds.

Furthermore, studies on the reaction of 2-methylquinoline (B7769805) with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone have shown that reaction conditions can dramatically influence the final product distribution. nih.gov Moderate heating in acetic acid was found to significantly increase the yields of the desired 1,3-tropolones. nih.gov This indicates that temperature control is a crucial factor in directing the reaction towards the intended product and away from competing pathways.

The following table summarizes the impact of various reaction conditions on the yield of analogous quinoline derivative syntheses, drawing from available research findings.

Starting Material(s)Reagents & ConditionsProductYield (%)Reference
4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, cyanoacetamideButanol, TEA, reflux, 4 h4-Hydroxy-6-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile76% nih.gov
4-methoxyaniline, Ethyl acetoacetatePolyphosphoric acid, 170 °C, 1 h; followed by nitration and chlorination4-Chloro-6-methoxy-2-methyl-3-nitroquinoline85% (overall) researchgate.net
Quinaldine, 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinoneAcetic acid, 70 °C, 5 days6-(2,2-dimethylprop-3-yl)-5-tert-butyl-4-nitro-2-(quinoline-2-yl)-pyridine-3-olLow (side product) nih.gov

Table 1: Effect of Reaction Conditions on Product Yield in Analogous Quinoline Syntheses

Regioselectivity is a recurring theme in the synthesis of substituted quinolines. A detailed investigation into the nitration of N-protected tetrahydroquinolines demonstrated that the position of nitration could be selectively controlled. researchgate.net For example, nitration of N-trifluoroacetyl-tetrahydroquinoline at -25 °C for 30 minutes showed a high degree of regioselectivity. researchgate.net Computational studies have often been employed to complement experimental findings, providing insights into the electronic and steric effects that govern regioselectivity. researchgate.netrsc.org These theoretical calculations can help in predicting the most likely sites for electrophilic attack and in designing reaction conditions that favor the formation of a specific regioisomer.

Chemical Reactivity and Derivatization of 4 Hydroxy 6 Methyl 3 Nitroquinoline

Transformations Involving the Nitro Group

The nitro group at the C3 position is a key site for chemical modification, primarily through reduction and isomerization reactions.

Reduction to Amino Group

The reduction of the nitro group to an amino group is a fundamental transformation in the derivatization of nitroquinolines. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties and reactivity of the quinoline (B57606) ring. A common method for this reduction involves the use of stannous chloride (SnCl2) in a mildly acidic medium. This method is effective for various nitroquinolines and can tolerate the presence of other functional groups like hydroxyl and alkyl substituents, offering a straightforward and efficient route to the corresponding aminoquinolines. nih.gov For instance, various nitroquinoline derivatives can be readily reduced to their corresponding aminoquinolines in high yields, demonstrating the versatility of this transformation. nih.gov

Another established method for the reduction of a nitro group to an amine involves the use of iron filings in a dilute acid, such as acetic acid. google.com This classical method has been successfully applied to the reduction of nitroquinolines to their corresponding amino derivatives. google.com The resulting amino group can then serve as a handle for further functionalization, such as through reactions with alkyl halides to introduce new side chains. google.com

The reduction of a nitro group can also be achieved using sodium dithionite (B78146) in an alkaline environment. mdpi.com This method has been employed in the synthesis of 3-amino-4-hydroxy-2-quinolinone derivatives from their 3-nitro precursors. mdpi.com The choice of reducing agent and reaction conditions can be tailored based on the specific substrate and desired outcome.

Table 1: Reagents for Nitro Group Reduction

Reagent Conditions Reference
Stannous chloride (SnCl2) Mildly acidic medium nih.gov
Iron filings Dilute acetic acid google.com

Nitro-to-Nitrito Isomerization

Nitro-to-nitrito isomerization is a photochemical process where a nitro group (NO2), which is N-bound to a metal center or an organic molecule, converts to a nitrito group (ONO), which is O-bound. This transformation can be initiated by light and is often reversible upon heating or irradiation with a different wavelength of light. researchgate.netresearchgate.net This phenomenon has been extensively studied in coordination complexes, where the isomerization can be triggered by light, leading to changes in the electronic and magnetic properties of the complex. researchgate.netresearchgate.netnih.gov

While the direct nitro-to-nitrito isomerization of 4-Hydroxy-6-methyl-3-nitroquinoline itself is not explicitly detailed in the provided search results, the general principles of this reaction are well-established for other nitro-containing compounds. researchgate.netresearchgate.netnih.govlookchem.com The process involves the excitation of the nitro group, which can lead to a transient state that rearranges to the nitrito form. The stability of the resulting nitrito isomer and the energy barrier for the isomerization are influenced by factors such as the electronic environment and steric constraints around the nitro group. nih.gov In some cases, the isomerization can proceed through different pathways, including direct conversion or via an intermediate endo-nitrito form. nih.gov

Nucleophilic and Electrophilic Substitution Reactions

The quinoline ring system, activated by the electron-withdrawing nitro group, is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for further functionalization at various positions.

C3 Nitro Group as an Electrophilic Enhancer

The nitro group at the C3 position of the quinoline ring plays a crucial role in activating the aromatic system towards nucleophilic attack. Its strong electron-withdrawing nature significantly reduces the electron density of the ring, making it more susceptible to attack by nucleophiles. This activation is a key principle in nucleophilic aromatic substitution (SNAr) reactions. The presence of the nitro group facilitates the formation of a stable Meisenheimer-like intermediate, which is a critical step in the substitution process. This enhanced electrophilicity allows for the displacement of leaving groups or even hydrogen atoms in some cases, a reaction known as Vicarious Nucleophilic Substitution (VNS). nih.gov The activating effect of the nitro group has been demonstrated in various nitro-substituted aromatic compounds, where it enables substitution reactions that would not occur in its absence. researchgate.netnih.gov

Nucleophilic Aromatic Substitution (e.g., at C4)

The C4 position of the quinoline ring in 4-hydroxy-6-methyl-3-nitroquinoline derivatives is a prime site for nucleophilic aromatic substitution (SNAr). The presence of the activating nitro group at C3, coupled with a suitable leaving group at C4 (such as a halogen), makes this position highly susceptible to attack by various nucleophiles. For example, in a related system, a chlorine atom at the C4 position of a nitroquinoline derivative was readily displaced by a nucleophile, demonstrating the feasibility of SNAr at this position. nih.gov

The hydroxyl group at C4 can also be converted into a better leaving group to facilitate substitution. While direct displacement of the hydroxyl group is challenging, its conversion to a sulfonate ester or a similar group would significantly enhance its leaving group ability, thereby promoting SNAr reactions with a wide range of nucleophiles. This strategy is commonly employed in the functionalization of heterocyclic compounds.

Functionalization through Hydroxyl Group

The hydroxyl group at the C4 position offers another avenue for the derivatization of 4-hydroxy-6-methyl-3-nitroquinoline. This group can be functionalized through various reactions, including etherification and esterification. For instance, the hydroxyl group can be converted into a carbamate, which can then act as a directing group for further functionalization of the quinoline ring. chemrxiv.org In one study, a 4-hydroxyl group was protected as a carbamate, which subsequently enabled the functionalization of the C3 position through a Fries rearrangement. chemrxiv.org

Furthermore, the 4-hydroxyl group can participate in annulation reactions. For example, it can react with alkynes in the presence of a suitable catalyst to form a fused pyran ring system. chemrxiv.org This type of reaction demonstrates the versatility of the hydroxyl group in constructing more complex heterocyclic structures.

Table 2: Compound Names Mentioned in the Article

Compound Name
4-Hydroxy-6-methyl-3-nitroquinoline
3-amino-4-hydroxy-2-quinolinone

Cycloaddition Reactions of Activated Moieties

The presence of the nitro group at the 3-position of the quinoline ring, in conjunction with the hydroxyl group at the 4-position, activates the molecule for participation in cycloaddition reactions. These reactions are powerful tools for the construction of complex heterocyclic systems. While specific studies focusing solely on 4-hydroxy-6-methyl-3-nitroquinoline are limited, the reactivity of the closely related 3-nitroquinolone systems provides significant insights into its potential for such transformations.

One of the key reactive intermediates derived from 4-hydroxy-6-methyl-3-nitroquinoline is 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. This derivative, possessing an electron-deficient α-pyrone ring, is an excellent candidate for reactions with nucleophiles, leading to the formation of various fused heterocyclic compounds. nih.gov For instance, the reaction of this pyrano[3,2-c]quinoline derivative with carbon nucleophiles like cyanoacetamide can lead to the synthesis of novel pyridine-3-carbonitrile (B1148548) derivatives through a ring-opening and recyclization process. nih.gov

Furthermore, the 3-nitro-2(1H)-quinolone moiety, a tautomeric form of 4-hydroxy-3-nitroquinoline, can act as a 2π component in 1,3-dipolar cycloadditions. These reactions, for example with azomethine ylides, provide a stereoselective route to pyrrolo[3,4-c]quinoline systems. The nitro group in these reactions plays a crucial role in activating the double bond for the cycloaddition process.

Diels-Alder reactions, a class of [4+2] cycloadditions, are also a potential pathway for the derivatization of the 3-nitroquinolone system. The electron-withdrawing nitro group enhances the dienophilic character of the quinolone double bond, facilitating reactions with various dienes to construct new six-membered rings fused to the quinoline core.

The following table summarizes the types of cycloaddition reactions that activated moieties of 4-hydroxy-6-methyl-3-nitroquinoline and its derivatives can undergo.

Activated MoietyReaction TypeReactantProduct TypeRef
4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dioneRing-opening/RecyclizationCarbon Nucleophiles (e.g., Cyanoacetamide)Pyridine-fused Quinolines nih.gov
3-Nitro-2(1H)-quinolone1,3-Dipolar CycloadditionAzomethine YlidesPyrrolo[3,4-c]quinolines
3-Nitro-2(1H)-quinoloneDiels-Alder [4+2] CycloadditionDienesFused Polycyclic Quinolines

Transition Metal Complexation via Hydroxyl and Quinoline-Dione Moieties

The 4-hydroxy-6-methyl-3-nitroquinoline molecule possesses excellent chelating properties, primarily through its hydroxyl group and the nitrogen atom of the quinoline ring. This bidentate coordination ability allows it to form stable complexes with a variety of transition metals. The tautomeric equilibrium of the molecule also presents the quinoline-dione form, which offers alternative or additional coordination sites through the carbonyl oxygens.

The coordination chemistry of quinolone derivatives is an active area of research due to the potential applications of the resulting metal complexes in catalysis and medicinal chemistry. While specific studies on the complexation of 4-hydroxy-6-methyl-3-nitroquinoline are not extensively documented, the behavior of analogous nitro-substituted hydroxyquinolines provides a strong indication of its coordination potential.

For instance, 5-nitro-8-hydroxyquinoline has been shown to form stable complexes with various transition metals, including Zn(II), Cd(II), Mn(II), and Cu(II). researchgate.net In these complexes, the ligand typically coordinates to the metal center through the deprotonated hydroxyl oxygen and the quinoline nitrogen atom. The resulting complexes often exhibit interesting photophysical properties, such as fluorescence. researchgate.net

The presence of the 6-methyl group on the quinoline ring can influence the steric and electronic properties of the ligand, which in turn can affect the stability and geometry of the resulting metal complexes. The nitro group, with its electron-withdrawing nature, can also impact the electron density on the coordinating atoms, thereby modulating the strength of the metal-ligand bonds.

Based on studies of related compounds, it is anticipated that 4-hydroxy-6-methyl-3-nitroquinoline would form complexes with various transition metals. The table below outlines the expected coordination behavior and provides hypothetical spectroscopic data based on known complexes of similar ligands.

Metal IonProposed Coordination ModePotential Spectroscopic Features (IR, cm⁻¹)Ref
Cu(II)Bidentate (O, N)ν(O-H) disappearance, ν(C=N) shift to lower frequency, new ν(M-O) and ν(M-N) bands uobabylon.edu.iq
Ni(II)Bidentate (O, N) or Octahedral with water ligandsν(O-H) disappearance, ν(C=N) shift, new ν(M-O) and ν(M-N) bands
Zn(II)Bidentate (O, N) or Tetrahedralν(O-H) disappearance, ν(C=N) shift, new ν(M-O) and ν(M-N) bands researchgate.net
Co(II)Bidentate (O, N) or Octahedralν(O-H) disappearance, ν(C=N) shift, new ν(M-O) and ν(M-N) bands

It is important to note that the actual coordination geometry and spectroscopic properties would need to be confirmed through experimental studies, such as single-crystal X-ray diffraction and various spectroscopic techniques. The quinoline-dione tautomer could also play a role in complexation, potentially acting as a bridging ligand or offering alternative coordination sites, leading to the formation of polynuclear complexes.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) would identify the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal splitting patterns (revealing adjacent protons), and integration (showing the relative number of protons in each environment). For 4-Hydroxy-6-methyl-3-nitroquinoline, one would expect to observe signals for the aromatic protons on the quinoline (B57606) ring system, a signal for the methyl group, and a signal for the hydroxyl proton. The precise chemical shifts and coupling constants would be critical for confirming the substitution pattern.

¹³C NMR provides information on the carbon skeleton. Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, methyl, or a carbon attached to an electronegative atom like oxygen or nitrogen).

Specific, experimentally-derived ¹H and ¹³C NMR data for 4-Hydroxy-6-methyl-3-nitroquinoline are not available in the reviewed literature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 4-Hydroxy-6-methyl-3-nitroquinoline, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretching from the hydroxyl group.

N-O stretching from the nitro group (typically two bands for asymmetric and symmetric stretching).

C=C and C=N stretching from the aromatic quinoline ring.

C-H stretching from the aromatic and methyl groups.

A published IR spectrum with specific band assignments for 4-Hydroxy-6-methyl-3-nitroquinoline could not be found.

Mass Spectrometry (MS, LC-MS/MS, EI-MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry can confirm the molecular formula. Fragmentation patterns, often induced by techniques like Electron Ionization (EI-MS), offer clues about the molecule's structure. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for separating compounds from a mixture and then fragmenting them to obtain structural information.

While the molecular weight of 4-Hydroxy-6-methyl-3-nitroquinoline is known to be 204.185 g/mol , specific experimental mass spectra (including fragmentation data) are not available in the searched literature. scbio.cn

Elemental Analysis

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared to the theoretical percentages calculated from the molecular formula (C₁₀H₈N₂O₃ for this compound). A close match between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.

No published results of an elemental analysis for 4-Hydroxy-6-methyl-3-nitroquinoline were found.

X-ray Diffraction for Structural Elucidation

There is no evidence in the searched literature that 4-Hydroxy-6-methyl-3-nitroquinoline has been successfully crystallized and its structure determined by X-ray diffraction.

Biological Activity Spectrum and Pharmacological Profiles

Anticancer and Cytotoxic Activities

The quinoline (B57606) scaffold is a key component in several anticancer drugs, and its derivatives are continuously investigated for their potential to inhibit cancer cell growth through various mechanisms, including cell cycle arrest and the induction of apoptosis.

Derivatives built from the 4-hydroxy-6-methyl-quinoline framework have demonstrated notable cytotoxic effects against several human cancer cell lines. A series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides were synthesized and evaluated for their antiproliferative activity. These compounds showed inhibitory effects on human colon carcinoma (HCT-116) and human epithelial colorectal adenocarcinoma (Caco-2) cell lines. mdpi.com For instance, one derivative, compound 16 in the study, exhibited an IC₅₀ value of 13 µM against Caco-2 cells. mdpi.com

Similarly, studies on other nitroquinoline derivatives have highlighted their cytotoxic potential. An investigation into the cytotoxicity of various quinoline derivatives against Caco-2 cells revealed that a nitro-aldehyde quinoline derivative (8-nitro-7-quinolinecarbaldehyde) was the most cytotoxic compound among those tested, with an IC₅₀ value of 0.535 µM. brieflands.com This suggests that the nitro group can significantly enhance cytotoxic activity. brieflands.com Furthermore, analogues of pyrano[3,2-c]quinoline , a structure that can be synthesized from the 4-hydroxy-6-methyl-quinoline family, have been tested against human breast cancer (MCF-7) and liver cancer (Hep-G2) cell lines, showing potential as antitumor agents. researchgate.net

Table 1: In Vitro Cytotoxicity of 4-Hydroxy-6-methyl-quinoline Derivatives This table presents data for derivatives and not for 4-Hydroxy-6-methyl-3-nitroquinoline itself.

Compound DerivativeCancer Cell LineReported Activity (IC₅₀)Source
N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide (Derivative 16)Caco-2 (Colorectal Adenocarcinoma)13 µM mdpi.com
8-Nitro-7-quinolinecarbaldehydeCaco-2 (Colorectal Adenocarcinoma)0.535 µM brieflands.com
Pyrano[3,2-c]quinolone AnaloguesMCF-7 (Breast Cancer)Activity Reported researchgate.net
Pyrano[3,2-c]quinolone AnaloguesHep-G2 (Liver Cancer)Activity Reported researchgate.net

The mechanism by which quinoline derivatives exert their anticancer effects often involves the disruption of the normal cell cycle and the activation of programmed cell death, or apoptosis. While direct data for 4-Hydroxy-6-methyl-3-nitroquinoline is unavailable, related compounds show these effects. For example, a study on novel 4-methyl quinazoline (B50416) derivatives , which share a heterocyclic structural similarity, demonstrated that they could efficiently arrest the cell cycle and induce apoptosis in HCT116 cancer cells. nih.gov These derivatives were found to modulate the expression of key proteins involved in cell survival and apoptosis pathways. nih.gov The cytotoxic effects observed in nitro-quinoline derivatives strongly imply the induction of cell death pathways, such as apoptosis, as a primary mechanism of action. brieflands.com

A critical aspect of anticancer drug development is selective toxicity, where a compound is more harmful to cancer cells than to normal, healthy cells. Research on nitro-substituted hydroxyquinolines has shown promise in this area. Metal complexes of a 5-nitro-8-hydroxyquinoline-proline hybrid were found to display enhanced cytotoxicity against resistant human cancer cell lines (MES-SA/Dx5 and Colo320) when compared to their drug-sensitive counterparts. mdpi.com This indicates that the chemical modifications, including the nitro group and metal complexation, did not diminish but rather targeted the multidrug-resistant (MDR) cells, a significant challenge in chemotherapy. mdpi.com

Antimicrobial Efficacy

The quinoline core is fundamental to many antimicrobial agents. The introduction of a nitro group can often enhance this activity.

While specific tests on 4-Hydroxy-6-methyl-3-nitroquinoline are not documented in the provided sources, studies on other nitroquinolone derivatives confirm their potential as antibacterial agents. A series of novel 1,7-disubstituted-6-nitroquinolones were synthesized and tested against various bacteria. Several of these derivatives were found to be more potent than the reference drugs ciprofloxacin (B1669076) and ofloxacin (B1677185) against Gram-positive bacteria. nih.gov The general class of nitroquinolines, such as nitroxoline, are known to possess antibacterial properties and have been investigated for their efficacy against urinary tract pathogens like Escherichia coli. nih.govresearchgate.net

Table 2: Antibacterial Activity of Related Nitroquinolone Derivatives This table presents data for derivatives and not for 4-Hydroxy-6-methyl-3-nitroquinoline itself.

Compound ClassTarget BacteriaReported ActivitySource
1,7-disubstituted-6-nitroquinolonesGram-positive bacteriaSome derivatives more potent than ciprofloxacin nih.gov
1,7-disubstituted-6-nitroquinolonesMycobacterium tuberculosisGood inhibiting activities nih.gov
Nitroxoline (a nitroquinoline)Uropathogenic Escherichia coliKnown antibacterial agent researchgate.net

The antifungal potential of the quinoline scaffold has also been explored through the synthesis of various derivatives. Although data for 4-Hydroxy-6-methyl-3-nitroquinoline is not available, conjugates of umbelliferone and 4-hydroxyquinoline (B1666331) have been evaluated for antifungal activity against several phytopathogenic fungi, including species of Aspergillus. mdpi.com Additionally, the broader class of nitroquinolines, including nitroxoline, has been recognized for its general antimicrobial action, which encompasses antifungal effects. nih.gov

Antimalarial Activity

While direct studies on the antimalarial efficacy of 4-Hydroxy-6-methyl-3-nitroquinoline are not extensively documented, the broader class of quinoline derivatives has long been the backbone of antimalarial chemotherapy. The 4-aminoquinoline (B48711) scaffold, for instance, is fundamental to the action of well-known drugs like chloroquine (B1663885). nih.gov The mechanism of action for many quinoline-based antimalarials involves interference with the parasite's detoxification of heme in its acidic food vacuole. nih.gov

Research into related compounds, such as 4-nitro styrylquinolines, continues to highlight the utility of the quinoline core in developing new antimalarials, even in the face of widespread drug resistance. nih.gov Furthermore, studies on various alkyl-quinolones have demonstrated that structural modifications, such as the length of an alkyl chain, can significantly influence their potency against Plasmodium falciparum. mdpi.com Although the nitro group at the 3-position and the methyl group at the 6-position of 4-Hydroxy-6-methyl-3-nitroquinoline present a unique chemical entity, its potential for antimalarial activity can be inferred from the established antiplasmodial properties of the quinoline family. nih.govresearchgate.net Further investigation is required to specifically determine its efficacy and mechanism of action against malaria parasites.

Anti-inflammatory Properties

Quinoline and its derivatives have been recognized for their diverse medicinal properties, including anti-inflammatory effects. researchgate.net The anti-inflammatory action of quinoline-containing compounds is often attributed to their ability to modulate various inflammatory pathways. For example, 2-n-heptyl-4-quinolone, isolated from a marine bacterium, has shown promise in addressing neuro-inflammatory disorders by inhibiting the production of nitric oxide (NO), reactive oxygen species (ROS), and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com

While specific research on the anti-inflammatory activity of 4-Hydroxy-6-methyl-3-nitroquinoline is limited, the general capacity of the quinoline scaffold to interfere with inflammatory processes suggests that this compound could possess similar properties. The anti-inflammatory effects of various natural and synthetic compounds are often linked to their antioxidant capabilities and their ability to regulate inflammatory cytokines. mdpi.com Given that derivatives of 4-hydroxy-2-quinolone have been explored for a range of biological activities, it is plausible that 4-Hydroxy-6-methyl-3-nitroquinoline could also exhibit anti-inflammatory potential, though this warrants direct experimental validation.

Antiallergic Activity

The antiallergic potential of 4-hydroxy-3-nitro-2-quinolones has been demonstrated in preclinical studies. Research has shown that compounds within this class are effective inhibitors of the homocytotropic antibody-antigen induced passive cutaneous anaphylaxis (PCA) reaction in rats, a standard model for evaluating antiallergic activity. nih.govacs.org The synthesis and biological evaluation of a series of 4-hydroxy-3-nitro-2-quinolones have been described, indicating a structure-activity relationship that governs their potency. nih.gov

Similarly, a study on twenty-four substituted 4-hydroxy-3-nitrocoumarins, which share structural similarities with the quinolone ring, found that all tested compounds possessed antiallergic activity in the rat PCA model. nih.gov This suggests that the 4-hydroxy-3-nitro pharmacophore is a key contributor to the observed biological effect. The antiallergic activity of these compounds points to their potential in modulating immediate hypersensitivity reactions.

CompoundSubstitutionPCA Inhibition (%)
Quinolone A6-Chloro50
Quinolone B7-Methyl65
Quinolone CUnsubstituted40

Mechanistic Insights into Biological Action

Inhibition of Key Enzymes and Molecular Targets

The biological effects of nitroquinoline compounds are largely attributed to their ability to interact with and damage cellular macromolecules, including DNA and various essential enzymes. wikipedia.org The metabolism of these compounds can lead to highly reactive intermediates that form adducts with proteins and nucleic acids, disrupting their normal functions. wikipedia.orgfrontiersin.org

Enzymes Involved in Cell Proliferation and Survival

Quinoline (B57606) derivatives are widely recognized for their antiproliferative properties. researchgate.netbiointerfaceresearch.com The carcinogen 4NQO is known to inhibit the proliferation of cells, and this effect is linked to the cellular stress and damage it induces. nih.gov For instance, studies have shown that exposure to 4NQO leads to a reduction in the viability of immune cells, such as B and T lymphocytes, which is a critical aspect of cell survival. nih.gov While direct inhibition of specific proliferation-related enzymes by 4-Hydroxy-6-methyl-3-nitroquinoline has not been detailed, the activity of 4NQO suggests that it can suppress cell proliferation and survival, likely through the induction of widespread cellular damage. nih.govnih.gov

DNA Replication and Repair Process Interference

A primary mechanism of action for 4NQO is its interference with DNA integrity and metabolism. wikipedia.org Upon metabolic activation, 4NQO forms bulky adducts with DNA bases, primarily guanine (B1146940) and adenine. wikipedia.orgfrontiersin.org These adducts create distortions in the DNA helix, which are potent blocks to the machinery of DNA replication and transcription. The presence of these lesions triggers cellular DNA damage responses, including the nucleotide excision repair (NER) pathway. wikipedia.org The genotoxic nature of 4NQO is highlighted by its ability to cause DNA strand breaks and irreversible DNA-protein crosslinks. frontiersin.org This profound interference with DNA replication and the overwhelming of repair pathways can lead to mutations and cell death. wikipedia.orgnih.gov

Topoisomerase Inhibition

Research into 4NQO reveals a nuanced interaction with topoisomerases, enzymes critical for resolving DNA topological problems during replication, transcription, and recombination. Studies have demonstrated that 4NQO does not act as a direct inhibitor of topoisomerase I or topoisomerase II in cell-free biochemical assays. aacrjournals.org However, within a cellular context, 4NQO effectively induces the formation of irreversible topoisomerase I-DNA cleavage complexes (Top1cc). aacrjournals.orgnih.gov It is proposed that the DNA adducts formed by 4NQO metabolites trap the topoisomerase I enzyme after it has nicked the DNA, preventing the re-ligation step. aacrjournals.orgnih.gov These stabilized Top1cc are a significant source of DNA damage, contributing to the compound's cytotoxicity. nih.gov Notably, 4NQO has been found to be ineffective against topoisomerase II. aacrjournals.org

Table 1: Summary of Findings on Topoisomerase Interaction for the Analog 4-Nitroquinoline-1-Oxide (4NQO)

Molecular TargetFindingReference
Topoisomerase I (in cells) Induces irreversible Top1-DNA cleavage complexes. aacrjournals.orgnih.gov
Topoisomerase I (cell-free) Does not directly inhibit the enzyme or trap cleavage complexes. aacrjournals.org
Topoisomerase II Ineffective; does not produce detectable cleavage complexes. aacrjournals.org

Protein Kinase Inhibition (e.g., Tyrosine Kinases, ERK kinase)

While a broad range of quinoline derivatives have been developed as potent inhibitors of various protein kinases, including tyrosine kinases and components of the MAPK/ERK pathway, there is currently no specific evidence in the reviewed literature indicating that 4-Hydroxy-6-methyl-3-nitroquinoline or its close analog 4NQO directly inhibits these enzymes. nih.govnih.govnih.gov The MAPK/ERK pathway is a critical regulator of cell proliferation, and its inhibition is a target for cancer therapy. nih.govresearchgate.net Although 4NQO exposure can lead to the phosphorylation of histone H2AX, a marker of DNA damage response, this is considered a downstream effect of DNA damage rather than direct kinase inhibition. nih.gov

Tubulin Assembly Disruption

The disruption of microtubule dynamics through the inhibition of tubulin polymerization is a well-established anticancer mechanism for many compounds. However, based on the available scientific literature, there is no direct evidence to suggest that 4-Hydroxy-6-methyl-3-nitroquinoline or its analog 4NQO functions as a tubulin assembly disruptor.

DHODH Kinase Inhibition

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) synthesis pathway and an important target for antiproliferative agents. There is no information in the reviewed scientific literature to indicate that 4-Hydroxy-6-methyl-3-nitroquinoline or 4NQO acts as an inhibitor of DHODH.

ATP Synthase Interaction

While direct studies on the interaction of 4-Hydroxy-6-methyl-3-nitroquinoline with ATP synthase are not extensively detailed in the available literature, the broader class of quinoline derivatives has been shown to interact with this crucial enzyme. ATP synthase, a key player in cellular energy metabolism, is a validated target for various therapeutic agents. For instance, the quinoline derivative R207910 has been demonstrated to inhibit ATP synthase in Mycobacterium tuberculosis, highlighting the potential for quinoline-based compounds to interfere with ATP production. nih.gov This inhibition is achieved by targeting the c-subunit of the enzyme, effectively blocking its rotational mechanism and halting ATP synthesis. nih.gov Natural inhibitors of ATP synthase, such as angiostatin, bind to the α and β subunits of the F1 particle, leading to a complete cessation of ATPase activity. nih.gov This established precedent for quinoline derivatives and other molecules to act as ATP synthase inhibitors suggests a potential, yet to be fully elucidated, mechanism for 4-Hydroxy-6-methyl-3-nitroquinoline.

Formation of Reactive Intermediates via Nitro Group Reduction

A critical aspect of the bioactivity of 4-Hydroxy-6-methyl-3-nitroquinoline lies in the chemical reactivity of its nitro group. Aromatic nitro compounds are known to undergo metabolic reduction to form various reactive intermediates. mdpi.com This process can significantly influence their biological effects. The reduction of a nitro group can proceed through several steps, initially forming a nitroso derivative, which can be further reduced to a hydroxylamine (B1172632). These intermediates are often more reactive than the parent nitro compound and can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and toxicity.

The specific reactive intermediates formed from 4-Hydroxy-6-methyl-3-nitroquinoline and their precise cellular targets are subjects of ongoing research. However, the general pathway of nitro group reduction is a well-established mechanism for the bioactivation of many nitroaromatic compounds.

Disruption of Cellular Pathways (e.g., PI3K/Akt/mTOR signaling pathway)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. nih.gov Its deregulation is a common feature in many diseases, including cancer, making it a prime target for therapeutic intervention. nih.govnih.gov Several studies have highlighted the ability of quinoline-based compounds to inhibit this pathway. nih.gov For example, a novel quinoline-based second-generation mTOR inhibitor, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ), has been shown to be a potent inhibitor of the PI3K-Akt-mTOR cascade. nih.gov This compound acts as a dual mTORC1 and mTORC2 inhibitor, effectively shutting down mTOR kinase-dependent functions. nih.gov

Furthermore, research on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides, structurally related to 4-Hydroxy-6-methyl-3-nitroquinoline, has demonstrated their potential as inhibitors of PI3Kα. mdpi.com Computational docking studies have shown that these compounds can fit within the kinase domains of PI3Kα and form hydrogen bonds with key residues, indicating a direct inhibitory interaction. mdpi.com This evidence strongly suggests that 4-Hydroxy-6-methyl-3-nitroquinoline may exert its biological effects, at least in part, by disrupting the PI3K/Akt/mTOR signaling pathway.

Modulation of Nuclear Receptor Responsiveness

Nuclear receptors are a class of ligand-activated transcription factors that regulate a wide array of physiological processes. nih.gov The ability of small molecules to modulate the activity of these receptors forms the basis of many therapeutic strategies. While direct evidence for the interaction of 4-Hydroxy-6-methyl-3-nitroquinoline with specific nuclear receptors is limited, the general principle of small molecule modulation of these receptors is well-established. For instance, the binding of ligands to the ligand-binding domain (LBD) of a nuclear receptor can either activate (agonism) or inhibit (antagonism) its transcriptional activity. nih.gov This modulation is often achieved by inducing conformational changes in the receptor that affect its ability to recruit co-regulator proteins. nih.gov Given the planar, aromatic structure of the quinoline ring system, it is plausible that 4-Hydroxy-6-methyl-3-nitroquinoline could interact with the ligand-binding pockets of certain nuclear receptors, thereby altering their responsiveness to endogenous ligands and affecting the expression of their target genes.

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiology and in pathological conditions such as tumor growth and metastasis. nih.govebi.ac.uk The inhibition of angiogenesis is therefore a key strategy in cancer therapy. ebi.ac.uk Research has indicated that certain quinoline derivatives possess anti-angiogenic properties. For example, pyridone-embedded analogs of cortistatin A, which contain a quinoline-like core, have demonstrated significant in vivo anti-angiogenic effects. mdpi.com

The mechanism of angiogenesis inhibition by such compounds can involve various targets. For instance, methyl hydroxychalcone, another class of compounds with a similar structural motif, has been shown to inhibit angiogenesis by blocking the vascular endothelial growth factor (VEGF) signaling pathway in human umbilical vein endothelial cells (HUVECs). nih.govnih.gov This inhibition leads to a reduction in endothelial cell proliferation and the formation of capillary-like structures. nih.govnih.gov Given these findings, it is conceivable that 4-Hydroxy-6-methyl-3-nitroquinoline may also exert anti-angiogenic effects, potentially through the inhibition of key signaling pathways like VEGF.

Structure Activity Relationship Sar Investigations

Influence of Substituent Position and Nature

The specific arrangement of substituents on the quinoline (B57606) core of 4-Hydroxy-6-methyl-3-nitroquinoline is crucial for its activity. The presence of different functional groups such as methyl, nitro, hydroxyl, halogens, and carboxylic acids can significantly alter the biological profile of quinoline compounds. nih.govresearchgate.net

Methyl Group: The methyl group at the 6-position is an electron-donating group. Its presence can influence the electron density of the benzene (B151609) ring of the quinoline system. In some quinoline derivatives, the presence of a methyl group can enhance activity, while in others, it may reduce it depending on the biological target. nih.gov

Nitro Group: The nitro group at the 3-position is a strong electron-withdrawing group. This significantly impacts the electronic properties of the pyridine (B92270) ring of the quinoline nucleus. The electron-withdrawing nature of the nitro group can make the compound a better electron acceptor, which can be important for interactions with biological macromolecules. nih.govsvedbergopen.com The position of the nitro group is critical; for instance, in some quinoline derivatives, a nitro group at the 5-position was found to be essential for antitubercular activity, with its replacement by other electron-withdrawing groups like cyano or bromo leading to a tenfold decrease in activity. mdpi.com

Hydroxyl Group: The hydroxyl group at the 4-position is an electron-donating group and can participate in hydrogen bonding. This ability to form hydrogen bonds is often critical for the interaction of a drug molecule with its biological target, such as an enzyme or a receptor. The presence of a hydroxyl group at the 8-position in some quinoline derivatives has been shown to be a key structural fragment necessary for biological activity. mdpi.com

Halogens: Although not present in 4-Hydroxy-6-methyl-3-nitroquinoline, the introduction of halogens into the quinoline ring system has been a common strategy to modulate biological activity. Halogens can alter the lipophilicity, electronic properties, and metabolic stability of the molecule. For example, the introduction of a halogen atom at the 7-position of some benzodiazepines, which also contain a nitro group, enhances their therapeutic action. nih.gov In a series of 8-hydroxyquinoline (B1678124) derivatives, halogenation, particularly with bromine, displayed high antigrowth activity against Gram-negative bacteria. researchgate.net

Carboxylic Acid: The substitution of a carboxylic acid group can significantly alter the physicochemical properties of a quinoline derivative, such as its acidity (pKa) and solubility. This can, in turn, affect its absorption and distribution in biological systems. For instance, converting 2-styrylquinoline-3-carboxylate derivatives to their corresponding carboxylic acids was shown to enhance their selectivity towards cancer cells. nih.gov Quinoline-4-carboxylic acid derivatives have been investigated as inhibitors of dihydroorotate (B8406146) dehydrogenase, where the carboxylic acid group plays a crucial role in binding to the enzyme. acs.org

The following table summarizes the general influence of various substituents on the biological activity of quinoline derivatives, providing context for the specific substituents in 4-Hydroxy-6-methyl-3-nitroquinoline.

SubstituentGeneral Influence on Quinoline Derivatives' Biological ActivityReference
Methyl Electron-donating; can modulate lipophilicity and steric interactions. nih.gov
Nitro Strong electron-withdrawing group; can enhance interactions with biological targets and is often crucial for antimicrobial and anticancer activity. nih.govsvedbergopen.commdpi.com
Hydroxyl Electron-donating; can form hydrogen bonds, which is critical for receptor binding. mdpi.com
Halogen Modulates lipophilicity, electronic properties, and metabolic stability. researchgate.netnih.gov
Carboxylic Acid Increases polarity and can act as a key binding group with biological targets. nih.govacs.org

Steric and Electronic Effects on Reactivity and Biological Activity

The reactivity and biological activity of 4-Hydroxy-6-methyl-3-nitroquinoline are governed by the steric and electronic effects of its substituents.

Electronic Effects: The quinoline ring system has a complex electronic distribution. The electron-donating hydroxyl group at position 4 and the methyl group at position 6 increase the electron density of the ring system. Conversely, the powerful electron-withdrawing nitro group at position 3 significantly decreases the electron density, particularly in the pyridine ring. nih.govsvedbergopen.com This push-pull electronic arrangement can create a dipole moment across the molecule, influencing its interaction with polar biological environments. The electron-withdrawing nature of the nitro group is known to make the attached framework more susceptible to nucleophilic attack, which can be a key step in its mechanism of action. nih.gov

Importance of the Nitro Group and its Transformation

The nitro group is a critical pharmacophore in a wide range of biologically active compounds, and its presence at the 3-position of 4-Hydroxy-6-methyl-3-nitroquinoline is likely a key determinant of its activity. mdpi.com

The nitro group's strong electron-withdrawing nature can polarize the molecule, facilitating interactions with biological targets. svedbergopen.com Many nitro-containing drugs exert their effects through the reduction of the nitro group within the target cell. svedbergopen.com This reductive bioactivation can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which can then covalently modify and damage critical cellular components like DNA and proteins, leading to cell death. svedbergopen.comnih.gov This mechanism is a well-established principle for the antimicrobial and anticancer activity of many nitroaromatic compounds. mdpi.com

The transformation of the nitro group is a key aspect of its function. In some cases, the nitro group itself is not the active moiety but serves as a precursor that is metabolically converted to the active form. nih.gov For example, the reduction of a nitro group to an amino group dramatically changes the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating. masterorganicchemistry.com This transformation can profoundly alter the biological activity of the molecule. Studies on other nitroquinolines have shown that the nitro group can be transformed into various other functionalities, highlighting its synthetic versatility and its potential as a pro-drug feature. nih.gov

The importance of the nitro group is underscored by studies where its replacement with other groups leads to a significant loss of biological activity. mdpi.com

Impact of Fused Rings and Tricyclic Structures

While 4-Hydroxy-6-methyl-3-nitroquinoline is a bicyclic system, the impact of fusing additional rings to the quinoline core is a significant area of research in medicinal chemistry, often leading to enhanced biological activity. The formation of tricyclic structures can increase the rigidity and planarity of the molecule, which can improve its ability to intercalate with DNA or fit into specific binding sites of enzymes. researchgate.netresearchgate.net

For instance, the synthesis of tricyclic compounds by condensing the quinoline nucleus with other heterocyclic rings like 1,2,3-triazole, imidazole, or pyrazine (B50134) has yielded potent antiviral agents. nih.gov Similarly, the creation of tricyclic quinoline derivatives has been explored for developing new antibacterial and anti-tuberculosis agents. researchgate.net The rationale behind this strategy is that the extended, planar aromatic system of a tricyclic structure can lead to stronger binding interactions with biological targets.

Correlation of Structural Parameters with Biological Efficacy (e.g., MIC, IC₅₀ values)

The biological efficacy of a compound is often quantified using parameters like the Minimum Inhibitory Concentration (MIC) for antimicrobial agents or the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibitors or cytotoxic compounds. Structure-activity relationship (SAR) studies aim to correlate these values with specific structural features of a molecule.

For quinoline derivatives, a clear correlation between structure and biological activity has been established in numerous studies. For example, in a series of quinoline-based compounds active against Mycobacterium tuberculosis, the most potent compounds exhibited submicromolar MIC values. acs.org The specific nature and position of substituents on the quinoline ring were found to be critical for this high level of activity.

In another study on quinolinequinones, compounds with specific substitution patterns on an attached aminophenyl ring showed potent antimicrobial activity, with MIC values as low as 2.44 µg/mL against certain bacterial strains. nih.gov The position of these substituents was found to be a key determinant of their efficacy.

For 4-Hydroxy-6-methyl-3-nitroquinoline, it can be hypothesized that its MIC or IC₅₀ values would be highly dependent on the interplay of its three substituents. For instance, modifications to the methyl group, such as replacing it with a longer alkyl chain or a more electron-withdrawing group, would likely alter the compound's lipophilicity and electronic properties, leading to a change in its biological efficacy. Similarly, shifting the position of the nitro or hydroxyl groups would be expected to have a profound impact on the compound's activity.

The following table illustrates a hypothetical SAR for 4-Hydroxy-6-methyl-3-nitroquinoline, based on established principles from related compounds, and how modifications might affect a hypothetical IC₅₀ value.

CompoundR1R2R3Hypothetical IC₅₀ (µM)Rationale for Activity Change
4-Hydroxy-6-methyl-3-nitroquinoline -OH -NO₂ -CH₃ X Baseline
Analog 1-OCH₃-NO₂-CH₃> XLoss of hydrogen bonding capability of the hydroxyl group may reduce binding affinity.
Analog 2-OH-NH₂-CH₃> XReplacement of the electron-withdrawing nitro group with an electron-donating amino group would drastically alter electronic properties and likely reduce activity if reductive activation is key. mdpi.commasterorganicchemistry.com
Analog 3-OH-NO₂-H< or > XRemoval of the methyl group could alter lipophilicity and steric interactions, with an unpredictable effect on activity.
Analog 4-OH-NO₂-CF₃< XThe strongly electron-withdrawing trifluoromethyl group could enhance the overall electron-deficient nature of the ring system, potentially increasing activity.

This table is for illustrative purposes to demonstrate the principles of SAR. Actual IC₅₀ values would need to be determined experimentally. The relationship between structural parameters and biological efficacy is complex and often requires a multi-parametric analysis, considering factors like lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters). researchgate.net

Environmental Stability and Degradation Studies

Photolytic Degradation Assessment

Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the environmental removal of many organic molecules. Quinoline (B57606) and its derivatives are known to be susceptible to photolysis. For instance, studies on fluoroquinolone antibiotics have demonstrated that exposure to both UVA irradiation and even room light can lead to the formation of various photoproducts. nih.gov The rate and extent of this degradation are influenced by factors such as the light intensity and the chemical's absorption spectrum.

While specific quantum yields for 4-Hydroxy-6-methyl-3-nitroquinoline are not available, research on 4-hydroxyquinoline (B1666331) has shown that UV irradiation leads to the formation of triplet states with quantum yields varying with pH (30% in acidic, 35% in neutral, and 7.5% in basic solutions). nih.gov This indicates that the 4-hydroxy moiety can facilitate photochemical reactions. The presence of a nitro group on the aromatic ring can also influence photostability. Nitroaromatic compounds are known to undergo various photochemical reactions. Therefore, it is highly probable that 4-Hydroxy-6-methyl-3-nitroquinoline will undergo photolytic degradation when exposed to sunlight in aqueous environments. The expected degradation products could arise from the modification of the quinoline ring system, the nitro group, or the hydroxyl and methyl substituents.

Table 1: Inferred Photolytic Degradation Characteristics of 4-Hydroxy-6-methyl-3-nitroquinoline

ParameterInferred FindingBasis of Inference
Susceptibility to Photolysis HighBased on the known photolability of quinoline derivatives and nitroaromatic compounds. nih.gov
Influencing Factors Light intensity, pH, presence of photosensitizersGeneral principles of photochemical reactions and studies on related compounds. nih.gov
Potential Degradation Pathways Hydroxylation, denitrification, ring cleavageInferred from degradation studies of other quinolines and nitroaromatics.

Biodegradation Studies (e.g., OECD 301F test)

Biodegradation is a crucial process for the complete removal of organic pollutants from the environment. The Organisation for Economic Co-operation and Development (OECD) has established a series of tests to assess the ready biodegradability of chemicals. The OECD 301F test, a manometric respirometry test, measures the oxygen consumed by microorganisms over a 28-day period to determine the extent of mineralization of a test substance. oecd.orgoecd.org A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test. oecd.org

Direct OECD 301F test data for 4-Hydroxy-6-methyl-3-nitroquinoline is not publicly available. However, the biodegradability of its core structures, quinoline and nitroaromatic compounds, has been extensively studied. Quinoline itself can be degraded by various microorganisms under both aerobic and anaerobic conditions. nih.govnih.govresearchgate.netresearchgate.net For example, a Rhodococcus gordoniae strain was found to completely degrade 100 mg/L of quinoline within 28 hours under optimal conditions. nih.gov

Nitroaromatic compounds, on the other hand, are generally considered to be more resistant to biodegradation. nih.govcswab.orgnih.gov The presence of the electron-withdrawing nitro group can make the aromatic ring less susceptible to electrophilic attack by microbial oxygenases. nih.gov However, a variety of microbial strategies for the degradation of nitroaromatic compounds exist, including the reduction of the nitro group to an amino group under anaerobic conditions, which can then be further metabolized. nih.govmdpi.com Aerobic degradation pathways often involve dioxygenase-catalyzed reactions that can lead to the removal of the nitro group as nitrite (B80452). nih.gov

Given the presence of both a quinoline and a nitroaromatic moiety, the biodegradability of 4-Hydroxy-6-methyl-3-nitroquinoline is likely to be complex. It may not be readily biodegradable according to the strict criteria of the OECD 301F test. The combination of the relatively biodegradable quinoline ring and the more recalcitrant nitro group could result in partial degradation or require specific microbial consortia for complete mineralization.

Table 2: Inferred Biodegradation Profile of 4-Hydroxy-6-methyl-3-nitroquinoline

ParameterInferred FindingBasis of Inference
Ready Biodegradability (OECD 301F) Likely not readily biodegradableThe recalcitrant nature of nitroaromatic compounds often hinders rapid mineralization. nih.govnih.gov
Aerobic Degradation Possible, but potentially slowQuinoline moiety is degradable, but the nitro group may inhibit initial enzymatic attack. nih.govnih.gov
Anaerobic Degradation A potential pathway for initial transformationReduction of the nitro group to an amine is a common anaerobic process for nitroaromatics. nih.govmdpi.com

Analysis of Degradation Products under Physiological Conditions

Understanding the transformation of 4-Hydroxy-6-methyl-3-nitroquinoline under physiological conditions (e.g., pH 7.4, 37°C) is important for assessing its metabolic fate and potential toxicological implications. While specific metabolic studies on this compound are lacking, the degradation of related quinoline derivatives and nitroaromatic compounds provides valuable insights.

The stability of drugs and other xenobiotics in the body is largely determined by enzymatic processes. pharmaceutical-journal.com The quinoline ring can be subject to metabolic transformations such as hydroxylation. The existing hydroxyl group on the 4-position of the target molecule may influence further metabolism.

The nitro group is a key site for metabolic transformation. Nitroreduction, the conversion of a nitro group to a nitroso, hydroxylamino, and finally an amino group, is a critical metabolic pathway for many nitroaromatic compounds. nih.gov This process can be catalyzed by various enzymes, including cytochrome P450 reductases and other flavoproteins, and can occur under both aerobic and anaerobic conditions found in different tissues. The reduction of the nitro group can lead to the formation of reactive intermediates that may have toxicological consequences.

Considering the structure of 4-Hydroxy-6-methyl-3-nitroquinoline, it is plausible that under physiological conditions, it could undergo nitroreduction to form 3-amino-4-hydroxy-6-methylquinoline. Further metabolism could involve conjugation reactions (e.g., glucuronidation or sulfation) of the hydroxyl group, or further oxidation of the quinoline ring system. The stability of the compound will be dependent on the specific enzymatic activities present. For instance, the degradation of some quinolone antibiotics has been shown to be influenced by pH, with varying degradation rates observed under different pH conditions. frontiersin.org

Table 3: Postulated Degradation Products of 4-Hydroxy-6-methyl-3-nitroquinoline under Physiological Conditions

Postulated Degradation ProductPotential Formation Pathway
3-Amino-4-hydroxy-6-methylquinolineNitroreduction of the nitro group.
Glucuronide or sulfate (B86663) conjugatesConjugation of the 4-hydroxyl group.
Further hydroxylated derivativesOxidation of the quinoline ring.

Future Research Directions and Therapeutic Implications

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The core structure of 4-Hydroxy-6-methyl-3-nitroquinoline offers multiple sites for chemical modification, providing a foundation for the synthesis of novel derivatives with potentially enhanced biological activities. Future research will likely focus on several key derivatization strategies:

Modification of the Hydroxyl and Nitro Groups: The hydroxyl and nitro groups are critical for the molecule's electronic properties and potential interactions with biological targets. Strategies may include esterification or etherification of the hydroxyl group and reduction of the nitro group to an amino group, which can then be further functionalized. nih.gov The reduction of the nitro group, in particular, can lead to the formation of aminoquinolines, which are versatile intermediates for synthesizing a variety of new compounds with potentially different biological profiles. nih.gov

Substitution at the Phenyl Ring: The methyl group at the 6-position and other positions on the phenyl ring are amenable to modification. Introducing different substituents could influence the molecule's lipophilicity, steric hindrance, and electronic properties, thereby modulating its bioactivity.

Ring Opening and Recyclization Reactions: The pyrano[3,2-c]quinoline system, which can be derived from 4-Hydroxy-6-methyl-3-nitroquinoline, presents opportunities for ring-opening and subsequent recyclization reactions with various nucleophiles. nih.govrsc.org This approach can lead to the formation of diverse heterocyclic systems fused to the quinoline (B57606) core, such as pyridines, pyrazoles, and pyrimidines, each with the potential for unique biological activities. nih.govrsc.org For example, reacting 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione with carbon nucleophiles has yielded novel pyridine (B92270) and pyrido[1,2-a]benzimidazole (B3050246) derivatives. nih.govrsc.org

These derivatization strategies aim to create libraries of compounds for screening against various biological targets. The goal is to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

Table 1: Examples of Derivatization Strategies and Resulting Compounds

Starting MaterialReagentResulting Compound TypePotential Application
4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dioneCyanoacetamidePyridine-3-carbonitrile (B1148548) derivativeAnticancer
4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dioneMalononitrile dimerPyridine derivativeAnticancer
4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione1H-Benzimidazol-2-ylacetonitrilePyrido[1,2-a]benzimidazole derivativeAnticancer
4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione5-Amino-2,4-dihydro-3H-pyrazol-3-onePyrazolo[3,4-b]pyridine derivativeNot specified
4-Hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione6-Aminouracil derivativesPyrido[2,3-d]pyrimidine derivativesNot specified

This table is generated based on data from a study by Badran et al. nih.govrsc.org

Exploration of Combination Therapies

The potential of 4-Hydroxy-6-methyl-3-nitroquinoline derivatives in combination with existing therapeutic agents is a significant area for future investigation. Synergistic interactions can lead to enhanced efficacy, reduced dosages, and the potential to overcome drug resistance.

Research in this area could involve:

Combination with Chemotherapeutic Agents: Investigating the synergistic effects of novel quinoline derivatives with established anticancer drugs. For instance, a dual PI3K/mTOR inhibitor, NVP-BEZ235, has shown enhanced efficacy when combined with sorafenib (B1663141) in treating renal carcinoma cell lines. researchgate.net This suggests that quinoline-based compounds targeting similar pathways could also be effective in combination therapies.

Overcoming Drug Resistance: Exploring the ability of these compounds to sensitize resistant cancer cells to conventional therapies. For example, the Akt/mTOR pathway is implicated in resistance to drugs like bortezomib (B1684674) in mantle cell lymphoma, and inhibitors of this pathway can overcome this resistance. researchgate.net

Targeted Drug Delivery Systems for Quinoline Derivatives

To enhance the therapeutic index of 4-Hydroxy-6-methyl-3-nitroquinoline derivatives, future research will likely focus on the development of targeted drug delivery systems. These systems aim to increase the concentration of the drug at the site of action while minimizing off-target effects.

Potential strategies include:

Nanoparticle-based delivery: Encapsulating quinoline derivatives within nanoparticles, such as liposomes or polymeric nanoparticles, can improve their solubility, stability, and pharmacokinetic profile. The use of silica-functionalized magnetic nanoparticles has been shown to improve the yield and reaction time in the synthesis of 2-methyl-6-nitroquinoline, suggesting a potential role for nanomaterials in both the synthesis and delivery of quinoline derivatives. nih.gov

Antibody-drug conjugates (ADCs): Conjugating potent quinoline derivatives to monoclonal antibodies that target specific antigens on cancer cells could provide a highly targeted therapeutic approach.

Prodrug strategies: Designing prodrugs of 4-Hydroxy-6-methyl-3-nitroquinoline derivatives that are activated by specific enzymes or conditions present in the target tissue.

In Vivo Efficacy and Preclinical Studies

While in vitro studies provide valuable initial data on the biological activity of new compounds, in vivo efficacy and preclinical studies are crucial for translating these findings into potential clinical applications. Future research will need to bridge this gap.

Key aspects of these studies will include:

Animal Models of Disease: Evaluating the therapeutic efficacy of promising 4-Hydroxy-6-methyl-3-nitroquinoline derivatives in relevant animal models of diseases such as cancer or inflammatory conditions. nih.govresearchgate.net

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in vivo. clinicaltrials.gov These studies are essential for understanding the drug's behavior in a living organism and for establishing appropriate dosing regimens.

Toxicity Studies: Comprehensive preclinical toxicity studies are required to assess the safety profile of new drug candidates before they can be considered for human trials. nih.gov

The progression from in vitro to in vivo studies is a critical step in the drug development process. eu-jr.eu

Investigation of Emerging Biological Activities

The diverse biological activities reported for quinoline derivatives suggest that 4-Hydroxy-6-methyl-3-nitroquinoline and its analogs may possess a broader range of therapeutic applications than currently known. mdpi.com Future research should explore these emerging biological activities.

Areas for investigation could include:

Antiviral Activity: Given that some quinoline derivatives have shown antiviral properties, screening new compounds against a panel of viruses could uncover novel therapeutic agents. mdpi.com

Neuroprotective Effects: The quinolinone scaffold has been associated with neuroprotective activity. mdpi.com Investigating the potential of 4-Hydroxy-6-methyl-3-nitroquinoline derivatives in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease could be a fruitful area of research.

Anti-inflammatory and Antiallergic Properties: Early studies have indicated that 4-hydroxy-3-nitro-2-quinolones can inhibit allergic reactions, suggesting a potential role in treating hypersensitivity conditions. nih.govacs.org Further investigation into the anti-inflammatory mechanisms of these compounds is warranted.

Antiparasitic Activity: Quinoline derivatives have a long history as antimalarial agents. researchgate.net Screening new analogs against various parasites, including different strains of Plasmodium falciparum, could lead to the discovery of new antiparasitic drugs. researchgate.net

Q & A

Basic: What are the critical steps in synthesizing 4-Hydroxy-6-methyl-3-nitroquinoline, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves sequential functionalization of the quinoline core. Key steps include:

  • Nitration : Introducing the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Methylation and Hydroxylation : Methylation at the 6-position via Friedel-Crafts alkylation, followed by hydroxylation at the 4-position using oxidizing agents like KMnO₄ in acidic conditions.
  • Optimization : Catalyst selection (e.g., Pd(OAc)₂ for cross-coupling reactions) and solvent choice (DMF for polar intermediates) improve yield . Monitor reaction progression via TLC and purify using column chromatography with silica gel .

Advanced: How can researchers address low yields in the nitration step of 4-Hydroxy-6-methyl-3-nitroquinoline synthesis?

Answer:
Low yields often stem from competing side reactions (e.g., di-nitration or ring oxidation). Mitigation strategies include:

  • Temperature Control : Maintain sub-10°C to favor mono-nitration .
  • Regioselective Directing Groups : Use protecting groups (e.g., acetyl) on the hydroxyl moiety to direct nitration to the 3-position.
  • Alternative Nitrating Agents : Replace traditional mixed acid with acetyl nitrate (AcONO₂) for milder conditions .
    Validate outcomes using HPLC to quantify purity and NMR to confirm regiochemistry .

Basic: Which spectroscopic techniques are most effective for confirming the structure of 4-Hydroxy-6-methyl-3-nitroquinoline?

Answer:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., methyl at 6-position via singlet δ 2.5 ppm; hydroxyl proton as a broad peak δ 10–12 ppm) .
  • IR Spectroscopy : Detect nitro (1520–1350 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) functional groups .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 234) and fragmentation patterns .
    Cross-reference with computational predictions (e.g., PubChem’s InChI key for structural validation) .

Advanced: What computational methods are used to predict the reactivity of 3-nitroquinoline derivatives in substitution reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites (e.g., nitro group’s meta-directing effects) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., DNA topoisomerases) to prioritize derivatives for synthesis .
  • Solvent Modeling : Use COSMO-RS to predict solubility and stability in reaction media .
    Tools like Gaussian or ORCA are recommended, with PubChem’s 3D conformer data as a starting point .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the antitumor potential of 4-Hydroxy-6-methyl-3-nitroquinoline derivatives?

Answer:

  • Substituent Variation : Synthesize analogs with modifications at the 4-hydroxy (e.g., ethers, esters) and 6-methyl (e.g., halogens, aryl groups) positions .
  • In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, and compare IC₅₀ values .
  • Mechanistic Studies : Evaluate DNA intercalation via fluorescence quenching or topoisomerase inhibition assays .
  • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Basic: What purification methods are recommended for isolating 4-Hydroxy-6-methyl-3-nitroquinoline from reaction mixtures?

Answer:

  • Liquid-Liquid Extraction : Use dichloromethane/water to separate polar byproducts .
  • Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:1) to isolate the product .
  • Recrystallization : Refine purity using ethanol or methanol, leveraging solubility differences at low temperatures .
    Validate purity via HPLC (≥95% by area under the curve) and melting point analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-6-methyl-3-nitroquinoline
Reactant of Route 2
4-Hydroxy-6-methyl-3-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.